7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2,3-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the pent-4-enoyl group: This can be introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenyl derivatives: These compounds share the 2,3-dimethoxyphenyl group and may have similar biological activities.
Spirocyclic compounds: Compounds with a spirocyclic core often exhibit unique chemical and biological properties.
Uniqueness
What sets 7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one apart is its combination of a spirocyclic core with a 2,3-dimethoxyphenyl group and a pent-4-enoyl side chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
7-[(2,3-dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-4-5-10-19(25)24-14-12-22(16-24)11-7-13-23(21(22)26)15-17-8-6-9-18(27-2)20(17)28-3/h4,6,8-9H,1,5,7,10-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOJBNKSUMLURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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